molecular formula C14H18N4O2S B6436209 N-{[1-(6-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549032-95-1

N-{[1-(6-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6436209
CAS No.: 2549032-95-1
M. Wt: 306.39 g/mol
InChI Key: JLUHDMHYGZMDSK-UHFFFAOYSA-N
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Description

N-{[1-(6-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyanopyridine moiety, an azetidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(6-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the sulfonamide formation through sulfonylation reactions under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(6-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyanopyridine moiety can yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-{[1-(6-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(6-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(6-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-(6-cyanopyridin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-17(21(19,20)13-5-6-13)8-11-9-18(10-11)14-4-2-3-12(7-15)16-14/h2-4,11,13H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUHDMHYGZMDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=CC=CC(=N2)C#N)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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